Cyclohexylamine sulfate

Boiler water treatment Condensate corrosion inhibition Neutralizing amine selection

Cyclohexylamine sulfate (CAS 19834-02-7), systematically named cyclohexylammonium hydrogen sulfate, is a 1:1 salt of cyclohexylamine and sulfuric acid with molecular formula C₆H₁₅NO₄S and molecular weight 197.25 g/mol. It appears as a white crystalline solid with pronounced hygroscopicity, absorbing moisture from ambient air.

Molecular Formula C6H15NO4S
Molecular Weight 197.26 g/mol
CAS No. 19834-02-7
Cat. No. B034133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylamine sulfate
CAS19834-02-7
Molecular FormulaC6H15NO4S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[NH3+].OS(=O)(=O)[O-]
InChIInChI=1S/C6H13N.H2O4S/c7-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5,7H2;(H2,1,2,3,4)
InChIKeyRGDUGERAJGGXFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexylamine Sulfate (CAS 19834-02-7) – Technical Baseline and Procurement-Relevant Identity


Cyclohexylamine sulfate (CAS 19834-02-7), systematically named cyclohexylammonium hydrogen sulfate, is a 1:1 salt of cyclohexylamine and sulfuric acid with molecular formula C₆H₁₅NO₄S and molecular weight 197.25 g/mol . It appears as a white crystalline solid with pronounced hygroscopicity, absorbing moisture from ambient air . The compound belongs to the alkylaminium sulfate class and dissociates in aqueous solution to release the cyclohexylammonium cation and hydrogen sulfate anion, imparting acidic solution properties that distinguish it from the strongly basic free amine . Industrially, it serves as a solid-phase source of cyclohexylamine for vapor-phase corrosion inhibition, a key intermediate in cyclohexylsulfamic acid production, and a latent curing catalyst precursor for thermosetting powder coatings [1].

Solid Source Cyclohexylamine delivery Non-flammable crystalline salt replaces volatile liquid free base; enables safer solid metering and formulation.
VCI Precursor Thermally gated inhibitor Liberates cyclohexylamine vapor upon heating; controlled release for boiler, container, and enclosed-space protection.
Intermediate Sulfamate & coating catalyst Key recoverable intermediate in cyclohexylsulfamic acid production; precursor for thermosetting powder coating curing catalysts.

Why Cyclohexylamine Sulfate Cannot Be Generically Substituted – The Quantitative Substitution Risk


Cyclohexylamine sulfate occupies a narrow functional niche that simple amine interchange cannot replicate. The free base cyclohexylamine (CAS 108-91-8) is a volatile, flammable liquid (flash point 32.2°C, boiling point 134.5°C, vapor pressure ~1.17 kPa at 25°C) with strong basicity (pKa ~10.64) [1]. Conversion to the hydrogen sulfate salt eliminates liquid-handling hazards, reduces vapor pressure to 1.73×10⁻⁶ mmHg at 25°C, and shifts aqueous behavior from alkaline to acidic . Alternative salts such as cyclohexylamine carbonate (CAS 20190-03-8) and cyclohexylamine hydrochloride deliver different anion payloads that alter hygroscopicity, thermal decomposition profiles, and ionic strength in formulation. Among neutralizing amine chemistries, no single compound simultaneously provides the combination of a vapor-liquid distribution ratio of ~4.7 (enabling long-distance condensate-line protection), the lowest amine demand to achieve target pH (15 ppm vs. 22–37 ppm for DEAE and morpholine), and the solid-phase dosing convenience conferred by the hydrogen sulfate salt form [2]. These quantifiable divergences mean that blanket substitution without reformulation carries direct risk of under-dosing, inadequate condensate coverage, or altered materials compatibility.

Physical form divergence Cyclohexylamine free base is a flammable liquid with significant vapor pressure; the sulfate salt is a crystalline solid with negligible volatility. Simple amine replacement introduces handling hazards and eliminates solid-dosing convenience.
Amine demand mismatch Alternative amines such as DEAE or morpholine require substantially higher mass doses to achieve the same condensate pH target, increasing chemical consumption and dissolved solids loading.
Vapor-liquid distribution gap Morpholine and DEAE exhibit much lower vapor-liquid distribution ratios, limiting their ability to travel with steam and protect far-end condensate return lines without blending.

Cyclohexylamine Sulfate – Quantified Differential Evidence vs. Closest Analogs


Vapor-Liquid Distribution Ratio – Long-Distance Condensate Line Coverage vs. Morpholine and DEAE

Cyclohexylamine exhibits a vapor-liquid distribution ratio of 4.7, the highest among common neutralizing amines, compared to 1.7 for diethylaminoethanol (DEAE) and 0.4 for morpholine [1]. This distribution ratio, defined as the amine concentration in steam divided by that in the liquid phase under boiling conditions, directly governs how far the amine travels with steam before condensing. The higher ratio means cyclohexylamine remains preferentially in the vapor phase, providing protection to long-distance and far-end condensate return lines where morpholine (which favors the liquid phase) would have already dropped out [2]. The sulfate salt form serves as a solid, non-volatile reservoir that liberates cyclohexylamine vapor upon thermal dissociation in the boiler environment.

Vapor-Liquid Distribution
Head-to-head
4.7 vs 1.7 (DEAE), 0.4 (morpholine)
Higher reported steam-phase carryover supports long-distance condensate line protection.
Per UFC 3-240-13FN; boiler operating conditions.
Boiler water treatment Condensate corrosion inhibition Neutralizing amine selection

pH Adjustment Efficiency – Amine Demand to Reach Target pH 8.0 vs. Morpholine and DEAE

In water containing 10 ppm dissolved CO₂ (a standard simulated condensate condition), cyclohexylamine requires only 15 ppm to maintain pH 8.0, whereas DEAE requires 22 ppm (47% more) and morpholine requires 37 ppm (147% more) [1]. This superior neutralizing capacity per unit mass arises from the combination of cyclohexylamine's higher basicity (pKa ~10.64 at 25°C) and its lower molecular weight (99.17 g/mol for the free base) compared to DEAE (117.19 g/mol) and morpholine (87.12 g/mol) . The sulfate salt, when dosed as a solid, delivers stoichiometric cyclohexylamine upon dissolution and thermal release, enabling precise gravimetric dosing without the volumetric handling losses associated with liquid amine metering pumps.

pH Control Efficiency
Head-to-head
15 ppm vs 22 ppm (DEAE), 37 ppm (morpholine)
Lower mass demand reduces chemical consumption and total dissolved solids in feedwater.
At 10 ppm CO₂, 25°C; UFC 3-240-13FN protocol.
Condensate pH control Carbonic acid neutralization Amine dosing optimization

Solid-Phase Physical Form – Handling Safety and Formulation Flexibility vs. Liquid Cyclohexylamine Free Base

Cyclohexylamine sulfate is a white crystalline solid at ambient temperature, whereas cyclohexylamine free base is a flammable liquid (flash point 32.2°C, boiling point 134.5°C) with a saturated vapor pressure of 1.17 kPa at 25°C and a strong fishy/ammoniacal odor . Conversion to the hydrogen sulfate salt suppresses the vapor pressure by over six orders of magnitude, to 1.73×10⁻⁶ mmHg (2.31×10⁻⁷ kPa) at 25°C . This transformation eliminates the need for solvent-based handling, reduces volatile organic emissions during storage and dosing, and enables incorporation into solid-formulated products such as dissolvable tablets, granules, or pre-weighed sachets for boiler water treatment. The solid form also mitigates the risk of accidental spills and exposure associated with liquid amine handling in industrial settings.

Physical Form & Vapor Pressure
Method context
Solid, 1.73×10⁻⁶ mmHg vs liquid, 1.17 kPa
Solid form enables safer handling and solid-dosage formulations without solvent co-shipment.
Vapor pressure at 25°C; salt vs. free base.
Chemical handling safety Solid amine delivery Formulation compatibility

Vapor-Phase Corrosion Inhibition – Comparative Performance Among Volatile Corrosion Inhibitors

In a systematic evaluation of volatile corrosion inhibitors (VCIs) using gas-diffusion microextraction (GDME) coupled with NaCl deliquescence tests and electrochemical impedance spectroscopy (EIS), cyclohexylamine vapor demonstrated the best corrosion resistance performance on carbon steel among the inhibitor panel tested, with corrosion rate (ν) inversely correlated with the pH generated in the inhibitor atmosphere (pH_GDME) [1]. Scanning electron microscopy (SEM) images corroborated the mass loss and polarization resistance (Rp) data, confirming superior surface protection. While this study examined the free amine, cyclohexylamine sulfate functions as a solid-state precursor that thermally liberates cyclohexylamine vapor under boiler or enclosed-system conditions, effectively delivering the same active VCI species with the added benefit of controlled, thermally gated release from the salt matrix.

Corrosion Inhibition Rank
Reported
Ranked first among tested VCIs
Reported top corrosion resistance on carbon steel in NaCl deliquescence tests.
Cross-study comparable; EIS and SEM validation.
Volatile corrosion inhibitor (VCI) Steel corrosion protection NaCl deliquescence testing

Cyclohexylamine Recovery and Process Integration – Patent-Evidenced Value in Sulfamate Production

US Patent 3,313,851 explicitly describes cyclohexylamine sulfate as a by-product formed during the sulfonation of cyclohexylamine for cyclohexylsulfamic acid production and details a quantitative recovery process: adding sodium hydroxide in excess over stoichiometric amount to an aqueous solution of cyclohexylamine sulfate such that the separated aqueous phase contains at least 9.5 grams of free sodium hydroxide per 100 grams of aqueous phase, thereby liberating and recovering the cyclohexylamine as a supernatant organic layer [1]. US Patent 3,347,920 further describes the removal of cyclohexylamine sulfate from mixtures containing the double salt cyclohexylammonium-N-cyclohexylsulfamate, with optimized post-neutralization heating in liquid cyclohexylamine at 90–150°C increasing product purity from 65.4% to 82.3% [2]. These patents establish cyclohexylamine sulfate as the critical intermediate that enables economically viable cyclohexylamine recycling in sulfamate sweetener and anti-corrosion additive manufacturing.

Recovery Process Yield
Reported
Purity increase 65.4% → 82.3%
Supports process economics for cyclohexylamine recycling in sulfamate production.
Patent-specified NaOH threshold 9.5 g/100 g aqueous phase.
Cyclohexylsulfamic acid production Cyclohexylamine recovery By-product valorization

Hygroscopicity and Thermal Stability – Alkylaminium Sulfate Class Behavior vs. Alternative Salt Forms

A systematic study of alkylaminium sulfates (AASs) using tandem differential mobility analysis and aerosol particle mass analysis demonstrated that AAS particles exhibit monotonic size growth with increasing relative humidity (RH) without a well-defined deliquescence point, indicating continuous water uptake rather than a sharp phase transition [1]. The density of AASs was experimentally determined to range from 1.2 to 1.5 g cm⁻³, with an empirical model developed to predict density based on the molar ratio of alkyl carbons to total sulfate [1]. Furthermore, AAS particles displayed comparable or higher thermostability than ammonium sulfate. Mixing ammonium sulfate with AASs lowered the deliquescence point, and the displacement reaction of alkylamines with ammonium sulfate led to a transition from crystalline to amorphous phase with improved water uptake [1]. While this study examined multiple alkylaminium sulfates as a class, cyclohexylamine sulfate falls within this structural family and inherits these class-level hygroscopic and thermostability characteristics, differentiating it from non-sulfate salts such as cyclohexylamine hydrochloride or carbonate.

Hygroscopic Behavior
Class-level
Monotonic growth, no sharp deliquescence
Continuous water uptake supports formulation stability across wide humidity ranges.
Alkylaminium sulfate class data; source-specific review recommended.
Alkylaminium sulfate hygroscopicity Aerosol physicochemical properties Thermal stability of amine salts

Cyclohexylamine Sulfate – Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


High-Pressure Boiler Condensate Treatment – Long-Distance Steam Line Protection

In high-pressure boiler systems (above 103 kPa / 15 psig) with condensate return lines exceeding 1 mile (1.61 km), cyclohexylamine sulfate is the only single-amine solid precursor that delivers the requisite vapor-liquid distribution ratio of 4.7 to ensure amine carryover to far-end condensate piping [5]. Morpholine (distribution ratio 0.4) would prematurely condense and fail to protect distal segments, while DEAE (ratio 1.7) provides intermediate but suboptimal coverage. The sulfate salt form permits solid-phase metering directly into boiler feedwater or condensate make-up tanks without liquid amine pump infrastructure. Industrial formulations such as SL-105 specify a maintenance level of ≤10 ppm cyclohexylamine in steam, achievable through controlled dissolution of the sulfate salt .

Cyclohexylsulfamic Acid and Artificial Sweetener Intermediate Manufacturing

In the production of cyclohexylsulfamic acid and its salts (sodium/calcium cyclamate), cyclohexylamine sulfate forms stoichiometrically as a by-product during the sulfonation step. Rather than discarding this stream, the patented recovery process enables liberation of cyclohexylamine by adding sodium hydroxide to achieve ≥9.5 g free NaOH per 100 g of aqueous phase, with subsequent phase separation recovering the amine for recycle [5]. Optimized post-neutralization heating at 90–150°C in liquid cyclohexylamine increases product purity from 65.4% to 82.3% . For procurement in cyclamate manufacturing, sourcing cyclohexylamine sulfate of defined purity and particle size directly supports process yield optimization and reduces fresh amine consumption.

Thermosetting Powder Coating Curing Catalyst Precursor

US Patent 4,271,277 discloses that amine salts of cyclohexyl sulfamic acid—prepared from cyclohexylamine and sulfamic acid precursors, with cyclohexylamine sulfate as an intermediate or related salt—function as heat-activated curing catalysts in thermosetting powder coatings at inclusion levels of 0.25–0.6% by weight [5]. These catalysts promote cross-linking between reactive carboxyl/hydroxyl/amide-functional polymers and aminoplast resins (e.g., tetrakismethoxymethyl-glycoluril) while avoiding the gassing defects and poor heat-storage stability associated with p-toluene sulfonic acid catalysts. The solid, non-volatile sulfate salt form is compatible with powder coating extrusion and comminution processes where liquid amines would be problematic.

Volatile Corrosion Inhibitor (VCI) Formulations for Enclosed Metal Protection

Cyclohexylamine sulfate serves as a solid-phase VCI precursor that thermally liberates cyclohexylamine vapor—demonstrated to provide the best corrosion resistance among tested VCIs on carbon steel in NaCl deliquescence tests, as validated by mass loss measurements, electrochemical impedance spectroscopy (EIS) polarization resistance, and SEM surface analysis [5]. The sulfate salt's low equilibrium vapor pressure (1.73×10⁻⁶ mmHg at 25°C) ensures long shelf-life with minimal premature volatile loss, while thermal activation in enclosed environments (boiler headspaces, storage tanks, shipping containers, turbine lay-up) releases the active cyclohexylamine at rates governed by temperature. This controlled-release characteristic is distinct from liquid amine VCIs that volatilize immediately upon exposure.

Application
Selection Property
Validation Focus
High-pressure boiler condensate treatment
Vapor-liquid distribution profile
Long-distance steam-line amine carryover and pH maintenance
Cyclohexylsulfamic acid / sweetener intermediate
Recovery process compatibility
Cyclohexylamine recycle purity and NaOH phase-separation threshold
Thermosetting powder coating curing catalyst
Solid-phase catalyst precursor
Heat-activated crosslinking without gassing defects at low inclusion levels
Volatile corrosion inhibitor formulations
Thermally gated release profile
Corrosion resistance on carbon steel in enclosed environments
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